molecular formula C21H18N4O3S B1193143 MS611

MS611

Cat. No. B1193143
M. Wt: 406.46
InChI Key: XPACNVXDISGELS-WCWDXBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MS611 is a BET bromodomain inhbitor. MS611 showed 100-fold selectivity only for the BDs of the BRD4 bromodomain (Ki = 0.41 μM [BRD4-BD1];  41.3 μM [BRD4-BD2]), while no or very small differences in affinity were observed between the two BDs of BRD2 and BRD3.

Scientific Research Applications

SIRT6: A Nuclear ADP-ribosyltransferase

MS611, also known as SIRT6, is a member of the Sir2 family of NAD-dependent protein deacetylases involved in aging, gene silencing, and cellular differentiation. It's a nuclear protein expressed in various tissues including muscle, brain, and heart. Interestingly, SIRT6 has been found to facilitate the transfer of radiolabel from [32P]NAD to itself, suggesting a role in mono-ADP-ribosylation. This function is important for understanding cellular regulation mechanisms (Liszt et al., 2005).

Mass Spectrometry in Molecular Diagnostics

Mass Spectrometry (MS), an analytical technique with high accuracy and sensitivity, is pivotal in molecular diagnostics, including the study of microbial and viral infections. MS applications have broadened to include pathogen identification, genomic sequencing, mutation detection, DNA methylation analysis, and more, indicating its significant role in both research and clinical settings (Ganova-Raeva & Khudyakov, 2013).

DEAD-Box Proteins in RNA Processing

Mss116, a DEAD-box RNA helicase protein, is crucial for splicing all group I and II introns and for mRNA translation activation in yeast. Its ATPase activity, which is closely linked to its function in vivo, shows a strong RNA-binding affinity, underscoring the importance of DEAD-box proteins in RNA processing and intron splicing (Cao et al., 2011).

DEAD-Box Protein Mss116p Structure

Investigating the structure of Mss116p, a DEAD-box protein, reveals its unique mechanism in RNA processing. The protein crimps RNA using two wedges, a mechanism that could be crucial for understanding its role in mitochondrial group I and II intron splicing and translational activation (Del Campo & Lambowitz, 2009).

Implications of Experimental Marine Activities

Research on experimental activities that manipulate the marine environment highlights the need for international, science-driven guidelines. This is crucial for assessing environmental effects and aligning with marine environmental protection and marine scientific research provisions of the United Nations Convention on the Law of the Sea (Verlaan, 2007).

properties

Product Name

MS611

Molecular Formula

C21H18N4O3S

Molecular Weight

406.46

IUPAC Name

(E)-N-(4-cyanophenyl)-4-((4-hydroxy-3,5-dimethylphenyl)diazenyl)benzenesulfonamide

InChI

InChI=1S/C21H18N4O3S/c1-14-11-19(12-15(2)21(14)26)24-23-17-7-9-20(10-8-17)29(27,28)25-18-5-3-16(13-22)4-6-18/h3-12,25-26H,1-2H3/b24-23+

InChI Key

XPACNVXDISGELS-WCWDXBQESA-N

SMILES

O=S(C1=CC=C(/N=N/C2=CC(C)=C(O)C(C)=C2)C=C1)(NC3=CC=C(C#N)C=C3)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

MS611;  MS-611;  MS 611.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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